
(2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyran ring substituted with a chlorinated phenyl group and an ethoxybenzyl moiety, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran ring, followed by the introduction of the chlorinated phenyl group and the ethoxybenzyl moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorinated phenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins, nucleic acids, and lipids. Understanding these interactions can provide insights into the compound’s biological activity and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its unique chemical properties could make it suitable for targeting specific diseases or conditions, and its interactions with biological targets could lead to the development of new treatments.
Industry
In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate include other tetrahydropyran derivatives with different substituents on the phenyl ring or the pyran ring. Examples include:
- (2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- (2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxyphenyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can offer unique advantages over other similar compounds.
Eigenschaften
CAS-Nummer |
1384242-56-1 |
|---|---|
Molekularformel |
C28H31ClO10 |
Molekulargewicht |
563.0 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S,6S)-2,3,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-4-yl] acetate |
InChI |
InChI=1S/C28H31ClO10/c1-6-34-22-10-7-19(8-11-22)13-21-14-20(9-12-23(21)29)24-25(35-15(2)30)26(36-16(3)31)27(37-17(4)32)28(39-24)38-18(5)33/h7-12,14,24-28H,6,13H2,1-5H3/t24-,25-,26+,27-,28-/m0/s1 |
InChI-Schlüssel |
SLGJUMBXNGOSHR-KLMIGJKJSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


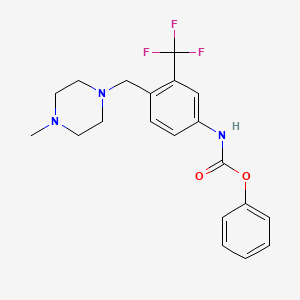
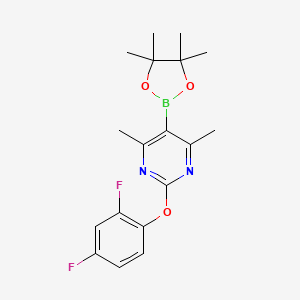
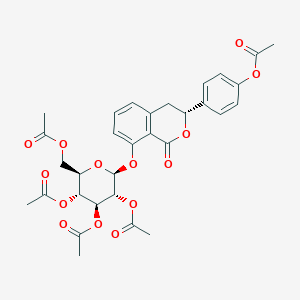
![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13359673.png)
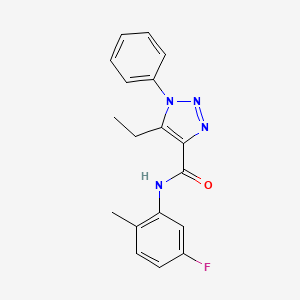
![1,2-dimethyl-5-{2-oxo-2-[4-(1-pyrrolidinylsulfonyl)-1,4-diazepan-1-yl]ethoxy}-4(1H)-pyridinone](/img/structure/B13359680.png)
![3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359688.png)
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13359690.png)
![5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile](/img/structure/B13359696.png)
![(4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate](/img/structure/B13359710.png)
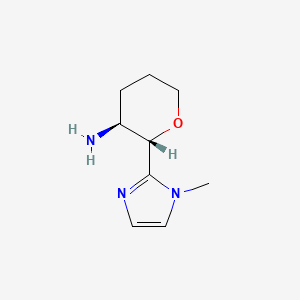
![2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B13359727.png)


